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Compound of Interest

Compound Name:
3-(3,4-DIMETHYL-PHENYL)-

ISOXAZOLE-5-CARBALDEHYDE

Cat. No.: B1425239 Get Quote

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 3-(3,4-

Dimethylphenyl)isoxazole-5-carbaldehyde

This guide provides a comprehensive technical overview of 3-(3,4-dimethylphenyl)isoxazole-5-

carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal

chemistry and drug discovery. We will delve into its molecular architecture, outline robust

protocols for its synthesis and characterization, and explore its potential as a versatile building

block for developing novel therapeutic agents. This document is designed to bridge

foundational chemistry with practical application, offering field-proven insights for scientists

engaged in advanced pharmaceutical research.

Introduction: The Significance of the Isoxazole
Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen

atoms. This structural motif is a cornerstone in modern medicinal chemistry, prized for its

metabolic stability and its ability to act as a versatile scaffold in drug design.[1][2] The electronic

properties of the isoxazole ring allow it to engage in various non-covalent interactions with

biological targets, making it a privileged structure in the development of antimicrobial, anti-

inflammatory, anticancer, and neuroprotective agents.[3][4][5]
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The subject of this guide, 3-(3,4-dimethylphenyl)isoxazole-5-carbaldehyde, incorporates this

key heterocycle. The aldehyde functional group at the 5-position serves as a critical synthetic

handle, enabling further molecular elaboration to explore structure-activity relationships (SAR)

and develop new chemical entities. The 3,4-dimethylphenyl substituent at the 3-position

provides a lipophilic region that can be crucial for target engagement and pharmacokinetic

properties.

Molecular Structure and Physicochemical
Properties
The core structure consists of a central isoxazole ring substituted with a 3,4-dimethylphenyl

group at position 3 and a carbaldehyde (formyl) group at position 5.

Caption: 2D structure of 3-(3,4-dimethylphenyl)isoxazole-5-carbaldehyde.

Physicochemical Data
Quantitative descriptors are essential for predicting the compound's behavior in biological

systems, including absorption, distribution, metabolism, and excretion (ADME). Below is a table

summarizing key computed properties.
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Property Value Source

Molecular Formula C₁₂H₁₁NO₂ PubChem[6]

Molecular Weight 201.22 g/mol PubChem[6]

XLogP3 2.6 PubChem[6]

Topological Polar Surface Area

(TPSA)
43.1 Å² ChemScene[7]

Hydrogen Bond Donors 0 ChemScene[7]

Hydrogen Bond Acceptors 3 ChemScene[7]

Rotatable Bonds 1 ChemScene[7]

(Note: Data is for the isomeric

compound 5-(3,4-

Dimethylphenyl)isoxazole-3-

carbaldehyde from

PubChem[6] and analogous

structures, as the exact target

molecule is not extensively

cataloged. These values

provide a close

approximation.)

Synthesis and Mechanistic Insights
The synthesis of 3,5-disubstituted isoxazoles can be approached through several established

routes. A highly effective and common strategy involves a [3+2] cycloaddition reaction to form

the isoxazole core, followed by functional group installation. For this specific target, a logical

pathway involves the synthesis of the 3-(3,4-dimethylphenyl)isoxazole intermediate, followed

by a regioselective formylation at the C5 position.

Proposed Synthetic Workflow
The Vilsmeier-Haack reaction is a well-established and powerful method for the formylation of

electron-rich aromatic and heteroaromatic rings.[8][9] It utilizes a Vilsmeier reagent, typically
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formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-

dimethylformamide (DMF), to introduce a formyl group.[10] This reaction is particularly suitable

for formylating the isoxazole ring.

Step 1: Isoxazole Ring Formation

Step 2: Oxidation & Formylation

3,4-Dimethylbenzaldehyde Oxime
+ N-Chlorosuccinimide (NCS)

3,4-Dimethylbenzonitrile Oxide
(Intermediate)

In situ generation

(3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol

[3+2] Cycloaddition

Propargyl Alcohol

Vilsmeier Reagent
(POCl₃ + DMF)

Iminium Salt Intermediate

Electrophilic attack

3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde
(Final Product)

Aqueous Workup
(Hydrolysis)
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Caption: Proposed two-stage synthetic workflow for the target molecule.

Experimental Protocol: Synthesis
Expertise-Driven Rationale: This two-part protocol is designed for efficiency and control. The

initial cycloaddition to form the hydroxymethyl-isoxazole provides a stable, easily purified

intermediate. Subsequent oxidation to the aldehyde using a mild, selective reagent like

Pyridinium chlorochromate (PCC) or a Swern oxidation is a standard and reliable

transformation. An alternative, more direct formylation via a Vilsmeier-Haack reaction on an

unfunctionalized isoxazole precursor is also viable but can sometimes lead to regioselectivity

challenges. The chosen route offers superior control.

Protocol: Synthesis of (3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol

Reagent Preparation: In a fume hood, dissolve 3,4-dimethylbenzaldehyde oxime (1.0 eq) in

a suitable solvent such as DMF.

Nitrile Oxide Generation: Cool the solution to 0°C in an ice bath. Add N-chlorosuccinimide

(NCS) (1.1 eq) portion-wise, maintaining the temperature below 5°C. Stir for 30 minutes. This

generates the 3,4-dimethylbenzonitrile oxide in situ.

Cycloaddition: To the reaction mixture, add propargyl alcohol (1.5 eq) and a mild base such

as triethylamine (Et₃N) (1.2 eq).

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC).

Workup: Upon completion, pour the reaction mixture into cold water and extract with ethyl

acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to yield the

intermediate alcohol.

Protocol: Oxidation to 3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde
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Reagent Preparation: Suspend Pyridinium chlorochromate (PCC) (1.5 eq) in

dichloromethane (DCM) in a dry flask under an inert atmosphere.

Oxidation: Dissolve the synthesized alcohol intermediate (1.0 eq) in DCM and add it to the

PCC suspension.

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of

the starting material by TLC.

Workup: Upon completion, filter the mixture through a pad of Celite or silica gel to remove

the chromium salts, washing with additional DCM.

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can

be further purified by recrystallization or a short-path column chromatography to yield the

final, pure aldehyde.

Structural Characterization and Validation
Structural elucidation is a self-validating process. The proposed structure is confirmed only

when data from multiple orthogonal techniques are consistent and unambiguous.

Spectroscopic Analysis
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Technique Expected Observations Rationale

¹H NMR

~9.9-10.1 ppm (s, 1H):

Aldehyde proton (-CHO).~7.5-

7.8 ppm (m, 3H): Aromatic

protons of the dimethylphenyl

ring.~6.8-7.0 ppm (s, 1H):

Isoxazole ring proton at

C4.~2.3 ppm (s, 6H): Protons

of the two methyl groups.

The aldehyde proton is highly

deshielded. The isoxazole

proton appears as a sharp

singlet. Aromatic and methyl

signals will conform to the

substitution pattern. Data for a

similar structure, 5-(3,4-

dimethylphenyl)-3-

phenylisoxazole, shows the

dimethylphenyl protons in the

expected region.[11]

¹³C NMR

~185-195 ppm: Aldehyde

carbonyl carbon.~160-170

ppm: Isoxazole ring carbons

(C3 and C5).~110-140 ppm:

Aromatic and isoxazole C4

carbons.~19-20 ppm: Methyl

group carbons.

The chemical shifts are highly

diagnostic for the specific

functional groups present,

particularly the downfield shift

of the carbonyl carbon.

FT-IR

~1690-1715 cm⁻¹: Strong C=O

stretch of the aldehyde.~2720

& 2820 cm⁻¹: C-H stretches of

the aldehyde.~1600 cm⁻¹:

C=N and C=C stretching of the

rings.

Infrared spectroscopy provides

definitive evidence for the

presence of the key carbonyl

functional group.

Mass Spec. [M+H]⁺ at m/z ~202.086

High-Resolution Mass

Spectrometry (HRMS) will

confirm the elemental

composition (C₁₂H₁₁NO₂) with

high accuracy.

Applications in Drug Discovery and Chemical
Biology
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The title compound is not merely a chemical curiosity; it is a strategic starting point for the

synthesis of a diverse library of derivatives for biological screening. Isoxazole-containing

compounds have demonstrated a wide array of pharmacological activities, and this molecule is

a prime candidate for further exploration.[12][13]

A Versatile Synthetic Intermediate
The aldehyde functionality is a gateway to numerous chemical transformations, allowing for the

systematic modification of the molecule to probe its biological activity.

Reductive Amination Wittig Reaction Oxidation Reduction

3-(3,4-Me₂Ph)-isoxazole-5-CHO
(Starting Material)

Secondary/Tertiary Amines

+ R₂NH, NaBH(OAc)₃

Alkenes

+ Ph₃P=CHR

Carboxylic Acid

+ KMnO₄ or Ag₂O

Primary Alcohol

+ NaBH₄

Click to download full resolution via product page

Caption: Synthetic utility of the aldehyde group for generating diverse derivatives.

Causality in Experimental Design:

Reductive Amination: Introducing amine functionalities is a classic strategy in medicinal

chemistry to enhance solubility and introduce basic centers that can form salt bridges with

acidic residues in protein targets.

Wittig Reaction: This reaction extends the carbon skeleton, allowing for the exploration of

deeper binding pockets and modifying the overall geometry of the molecule.

Oxidation/Reduction: Converting the aldehyde to a carboxylic acid or an alcohol

fundamentally changes its electronic and hydrogen-bonding capabilities. An acid can act as

a hydrogen bond donor and acceptor, while an alcohol is primarily a donor. This allows for

fine-tuning interactions with a biological target.
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The diverse biological potential of isoxazoles, ranging from anti-inflammatory to anticancer

activity, makes this scaffold highly attractive for building compound libraries.[1][3][14] The ability

to easily derivatize 3-(3,4-dimethylphenyl)isoxazole-5-carbaldehyde makes it an exceptionally

valuable tool for drug development professionals.

Conclusion
3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde is a molecule of significant synthetic and

medicinal potential. Its structure combines the privileged isoxazole scaffold with a strategically

placed aldehyde group, rendering it an ideal intermediate for chemical library synthesis. This

guide has provided a comprehensive overview of its structure, a robust and logical synthetic

protocol, and a framework for its characterization and application. By understanding the

causality behind the experimental choices and the potential for derivatization, researchers are

well-equipped to leverage this compound in the pursuit of novel therapeutic discoveries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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